![molecular formula C15H9BrN2 B14179525 (9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile CAS No. 919293-31-5](/img/structure/B14179525.png)
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile is a complex organic compound with the molecular formula C15H9BrN2. It features a bromine atom attached to a benzo[h]isoquinoline core, which is further connected to an acetonitrile group. This compound is known for its unique structural properties, including multiple aromatic rings and a nitrile group, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[h]isoquinoline derivatives, while oxidation and reduction can lead to different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[h]isoquinoline: Lacks the bromine and acetonitrile groups, making it less reactive in certain chemical reactions.
6-Bromoisoquinoline: Similar structure but without the extended aromatic system of benzo[h]isoquinoline.
Acetonitrile Derivatives: Compounds with different substituents on the acetonitrile group, leading to varied chemical and biological properties.
Uniqueness
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile stands out due to its combination of a bromine atom and an acetonitrile group attached to a benzo[h]isoquinoline core.
Eigenschaften
CAS-Nummer |
919293-31-5 |
|---|---|
Molekularformel |
C15H9BrN2 |
Molekulargewicht |
297.15 g/mol |
IUPAC-Name |
2-(9-bromobenzo[h]isoquinolin-6-yl)acetonitrile |
InChI |
InChI=1S/C15H9BrN2/c16-12-1-2-13-10(3-5-17)7-11-4-6-18-9-15(11)14(13)8-12/h1-2,4,6-9H,3H2 |
InChI-Schlüssel |
OCMWALWUHBSKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




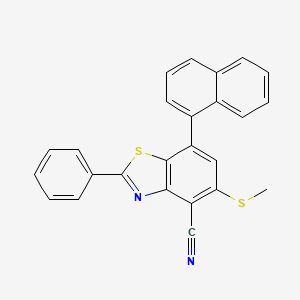
![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
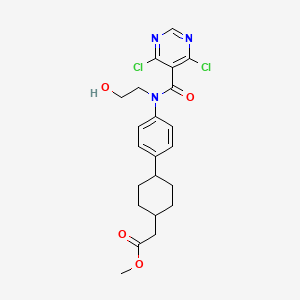
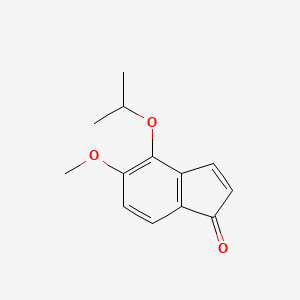
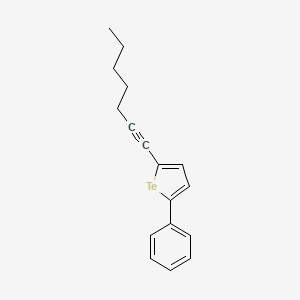
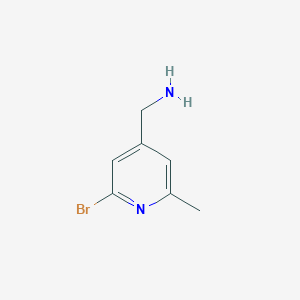
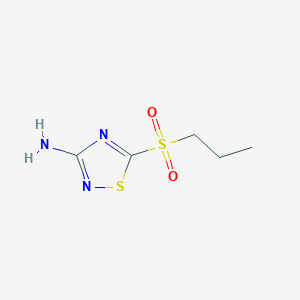
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)



